![molecular formula C12H18N2O2 B12840929 tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-cyano-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a cyano group, and an azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interaction of bicyclic compounds with biological systems.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the azabicyclo structure can provide rigidity and specificity in binding. The compound may interact with enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-Butyl 3,4-dibromo-1,6-dimethyl-7-azabicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity. The combination of the azabicyclo structure with the cyano and tert-butyl ester groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(8)6-13/h8-10H,4-5,7H2,1-3H3 |
InChI-Schlüssel |
KWEPFYAQUAQKLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


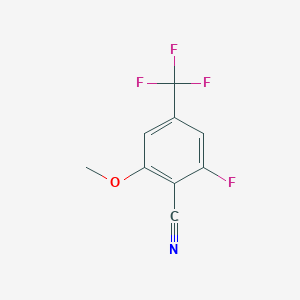
![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
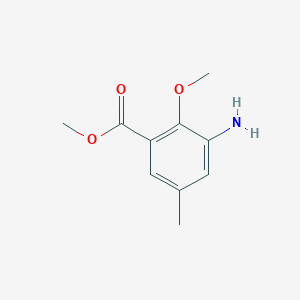
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)
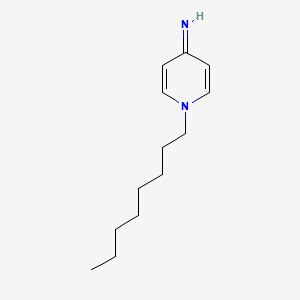
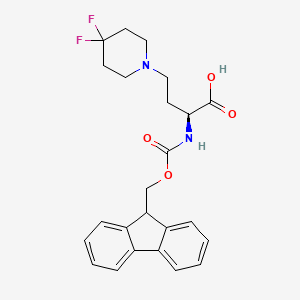
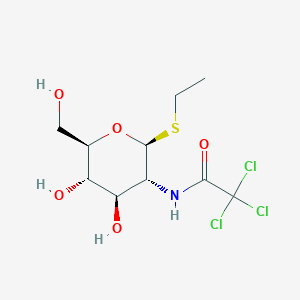
![2-hydroxy-3,3-dimethyl-5-oxo-3,5-dihydro-2H-benzo[g]indole 1-oxide](/img/structure/B12840884.png)
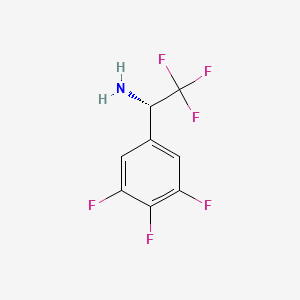
![1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
![5-Fluoro-7,12-dimethylbenz[a]anthracene](/img/structure/B12840892.png)
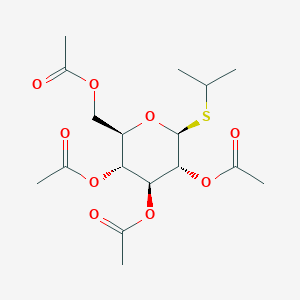
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B12840900.png)
![3-(piperidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12840901.png)
